molecular formula C12H15NO B11717376 2-allyl-N,N-dimethylbenzamide

2-allyl-N,N-dimethylbenzamide

Cat. No.: B11717376
M. Wt: 189.25 g/mol
InChI Key: HMUIFDHODHKIDF-UHFFFAOYSA-N
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Description

2-Allyl-N,N-dimethylbenzamide: is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid where the carboxyl group is replaced by an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-allyl-N,N-dimethylbenzamide typically involves the reaction of benzoyl chloride with N,N-dimethylamine in the presence of a base, followed by the introduction of the allyl group. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.

    Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The allyl group in 2-allyl-N,N-dimethylbenzamide can undergo oxidation to form epoxides or hydroxylated derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products:

    Oxidation: Formation of epoxides or hydroxylated benzamides.

    Reduction: Formation of N,N-dimethylbenzylamine or benzyl alcohol derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry: 2-Allyl-N,N-dimethylbenzamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic chemistry.

Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural similarity to certain bioactive molecules makes it a potential candidate for drug development and pharmacological studies.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of 2-allyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can participate in covalent bonding with active site residues, while the benzamide moiety can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

    N,N-Dimethylbenzamide: Lacks the allyl group, making it less reactive in certain chemical reactions.

    2-Allylbenzamide: Lacks the dimethylamino group, affecting its solubility and reactivity.

    N,N-Dimethyl-2-phenylacetamide: Similar structure but with a different substitution pattern on the benzene ring.

Uniqueness: 2-Allyl-N,N-dimethylbenzamide is unique due to the presence of both the allyl and dimethylamino groups, which confer distinct reactivity and solubility properties. This combination allows for a broader range of chemical transformations and applications compared to its analogs.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N,N-dimethyl-2-prop-2-enylbenzamide

InChI

InChI=1S/C12H15NO/c1-4-7-10-8-5-6-9-11(10)12(14)13(2)3/h4-6,8-9H,1,7H2,2-3H3

InChI Key

HMUIFDHODHKIDF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1CC=C

Origin of Product

United States

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